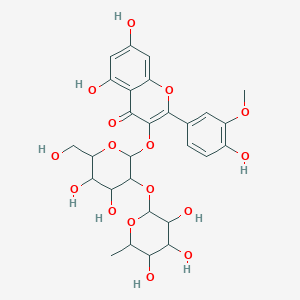

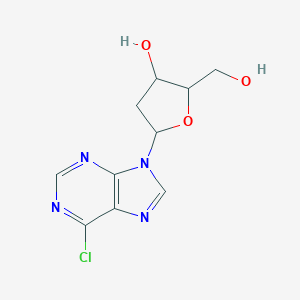

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

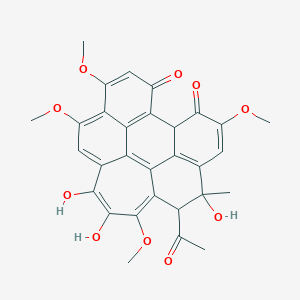

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, also known as 6-chloropurine ribonucleoside (6-CPR), is a purine nucleoside analogue that is widely used for scientific research purposes. It is a synthetic compound that is produced through a reaction between 9-chloro-6-hydroxypurine and 2-hydroxymethyl-tetrahydrofuran. 6-CPR has a wide range of applications in scientific research, including biochemical, physiological, and pharmacological studies.

Applications De Recherche Scientifique

Conversion of Biomass to Valuable Chemicals

One notable application of similar furan derivatives involves the conversion of plant biomass into furan derivatives, highlighting sustainable access to polymers, functional materials, and fuels. This approach emphasizes the role of hydroxymethylfurfural (HMF) and its derivatives, showcasing their potential as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomass-derived Chemicals in Organic Synthesis

Further emphasizing the role of biomass-derived chemicals, research on 5-Hydroxymethylfurfural (5-HMF) underscores its extensive applications in producing various value-added chemicals, materials, and biofuels. This underlines the importance of such compounds as building blocks in organic synthesis, contributing to a more sustainable chemical industry (Fan, Verrier, Queneau, & Popowycz, 2019).

Tautomeric Equilibria in Nucleic Acid Bases

In the realm of molecular biology, the study of tautomeric equilibria of nucleic acid bases (such as purines and pyrimidines) reveals the influence of molecular interactions on these equilibria, pertinent to understanding DNA replication and mutation mechanisms. This research has implications for comprehending the fundamental processes of life at the molecular level (Person et al., 1989).

Hydroxymethylfurfural (HMF) in Adhesives

HMF and its derivatives are recognized for their potential in adhesive systems, offering a renewable alternative to fossil-based binders. This application is particularly relevant to industries like wood and foundry, which are among the largest users of adhesives, highlighting the shift towards more sustainable industrial practices (Thoma et al., 2020).

Propriétés

| { "Design of Synthesis Pathway": "The synthesis pathway for (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves the protection of the hydroxyl group in the tetrahydrofuran ring, followed by the formation of the purine ring and subsequent deprotection of the hydroxyl group. The synthesis will be carried out in a stepwise manner.", "Starting Materials": [ "2,3-O-Isopropylidene-D-glyceraldehyde", "6-Chloro-9H-purine", "Triethylamine", "Methanol", "Pyridine", "Tetrahydrofuran", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Protection of hydroxyl group: 2,3-O-Isopropylidene-D-glyceraldehyde is reacted with hydrochloric acid and diethyl ether to form the protected aldehyde.", "Formation of purine ring: 6-Chloro-9H-purine is reacted with acetic anhydride and triethylamine to form the protected purine intermediate.", "Deprotection of hydroxyl group: The protected aldehyde and protected purine intermediate are reacted with sodium bicarbonate and methanol to form the final product, with deprotection of the hydroxyl group in the tetrahydrofuran ring." ] } | |

Numéro CAS |

4594-45-0 |

Formule moléculaire |

C10H11ClN4O3 |

Poids moléculaire |

270.67 g/mol |

Nom IUPAC |

(2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1 |

Clé InChI |

PGEULCIODBNODW-GFCOJPQKSA-N |

SMILES isomérique |

C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN=C3Cl)CO)O |

SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O |

Autres numéros CAS |

4594-46-1 |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

6-Chloropurine Deoxyriboside; NSC 409824; 6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine; (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)